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Compound of Interest

Compound Name: (3S,6S)-3,6-Octanediol

Cat. No.: B140827

CAS Number: 136705-66-3
Molecular Formula: CsH1sO2
Molecular Weight: 146.23 g/mol [1]

This technical guide provides an in-depth overview of (3S,6S)-3,6-Octanediol, a C2-symmetric
chiral diol crucial for stereoselective synthesis in the pharmaceutical and agrochemical
industries. This document outlines its chemical structure, physicochemical properties, and
established synthetic routes, and discusses its significance as a chiral building block.

Chemical Structure and Properties

(3S,6S)-3,6-Octanediol is an aliphatic diol featuring an eight-carbon chain with two hydroxyl
groups located at the third and sixth carbon atoms. Both stereocenters possess the (S)-
configuration, imparting a specific three-dimensional geometry that is essential for its
application in asymmetric synthesis.[1]

Structure:

A summary of its key physicochemical properties is presented in the table below.
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Property Value Reference
CAS Number 136705-66-3 [1]
Molecular Formula CsH1802 [2]
Molecular Weight 146.23 g/mol [11[2]
Appearance White needle-like crystals

Melting Point 49-51°C [3]

Boiling Point 240.8 + 8.0°C at 760 mmHg [3]

Density 0.935 £ 0.06 g/cm3 [3]

Store at 2-8°C under inert gas
Storage ] [3]
(nitrogen or Argon)

Synthetic Methodologies

The enantiomerically pure form of (3S,6S)-3,6-Octanediol is primarily achieved through
stereoselective synthetic methods. The two main strategies employed are the stereoselective
reduction of a diketone precursor and the asymmetric dihydroxylation of an alkene.

Stereoselective Reduction of 3,6-Octanedione

A common and effective method for the synthesis of (3S,6S)-3,6-Octanediol involves the
asymmetric reduction of 3,6-octanedione.[1] This transformation can be accomplished using
various chiral reducing agents or through catalytic asymmetric hydrogenation, which selectively
yields the desired (3S,6S) stereoisomer.[1]

Experimental Protocol: Asymmetric Transfer Hydrogenation (General Procedure)

Note: A specific, detailed experimental protocol for the synthesis of (3S,6S)-3,6-Octanediol
could not be definitively located in the publicly available literature. The following is a
generalized protocol based on established methods for asymmetric transfer hydrogenation of
diketones.
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» Catalyst Preparation: A chiral ruthenium or iron complex is typically used as the catalyst. The
catalyst is prepared in situ by reacting the metal precursor with a chiral ligand (e.qg., a chiral
diamine or amino alcohol) in a suitable solvent under an inert atmosphere.

o Reaction Setup: 3,6-octanedione is dissolved in a solvent (e.g., isopropanol, which also
serves as the hydrogen source). The pre-formed chiral catalyst is then added to this solution.

o Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the
reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC)
or gas chromatography (GC).

o Work-up and Purification: Upon completion, the reaction is quenched, and the product is
extracted with an organic solvent. The combined organic layers are then washed, dried, and
concentrated. The crude product is purified by column chromatography or recrystallization to
afford the enantiomerically pure (3S,6S)-3,6-Octanediol.

Asymmetric Dihydroxylation of an Octadiene Precursor

Another significant synthetic route is the asymmetric dihydroxylation of a suitable octadiene
precursor.[1] The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method
for this transformation, employing a catalytic amount of osmium tetroxide in the presence of a
chiral ligand.

Logical Workflow for Synthesis via Asymmetric Dihydroxylation
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Synthesis of (3S,6S)-3,6-Octanediol via Asymmetric Dihydroxylation

Reaction Setup

AD-mix-
(OsO4, (DHQD)2PHAL, K3Fe(CN)6, K2CO3)

Suitable Octadiene
Precursor

t-BuOH/H20

| Stirring at 0°C to rt |«

Work-up &‘rurification

Quenching with
Na2S03

Extraction with
Organic Solvent

Chromatography or
Recrystallization

(3S,6S)-3,6-Octanediol

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of (3S,6S)-3,6-Octanediol.

Applications in Asymmetric Synthesis
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The Cz-symmetric nature and defined stereochemistry of (3S,6S)-3,6-Octanediol make it a
valuable chiral building block, or "synthon," in the synthesis of complex, enantiomerically pure
molecules.[1]

e Pharmaceuticals: It serves as a precursor for the synthesis of various active pharmaceutical
ingredients (APIs) where specific sterecisomers are crucial for therapeutic activity and to
minimize off-target effects.[1]

o Agrochemicals: In the agrochemical industry, it is utilized in the production of pesticides and
herbicides where one enantiomer often exhibits the desired biological activity.[1]

o Pheromones: The specific stereochemistry of this diol is critical in the synthesis of certain
insect pheromones used for pest control.[1]

o Chiral Ligands: The hydroxyl groups can be modified to create chiral ligands for use in
asymmetric catalysis, further extending its utility in synthetic chemistry.

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data (*H NMR, 13C NMR, MS, IR) for (3S,6S)-3,6-
Octanediol is scarce. However, standard analytical techniques can be used for its
characterization:

* NMR Spectroscopy: *H and 3C NMR spectroscopy would confirm the carbon skeleton and
the presence of hydroxyl groups. The use of chiral shift reagents can be employed to
determine enantiomeric purity.

e Mass Spectrometry: Provides information on the molecular weight and fragmentation
pattern, confirming the molecular formula.

 Infrared Spectroscopy: The presence of a broad O-H stretching band would be indicative of
the hydroxyl groups.

« Chiral Chromatography: Techniques such as chiral High-Performance Liquid
Chromatography (HPLC) or Gas Chromatography (GC) are essential for determining the
enantiomeric excess (ee) of the synthesized diol.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b140827?utm_src=pdf-body
https://www.benchchem.com/product/b140827
https://www.benchchem.com/product/b140827
https://www.benchchem.com/product/b140827
https://www.benchchem.com/product/b140827
https://www.benchchem.com/product/b140827?utm_src=pdf-body
https://www.benchchem.com/product/b140827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Logical Flow for Chiral Purity Determination
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ee Calculation:
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Caption: Workflow for determining the enantiomeric purity of (3S,6S)-3,6-Octanediol.
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Conclusion

(3S,6S)-3,6-Octanediol is a fundamentally important chiral building block with significant
applications in the development of enantiomerically pure pharmaceuticals and agrochemicals.
While general synthetic strategies are well-established, the availability of detailed, reproducible
experimental protocols in the public domain remains limited. Further research and publication
of specific synthetic procedures and comprehensive analytical data would be highly beneficial
to the scientific community, facilitating its broader application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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